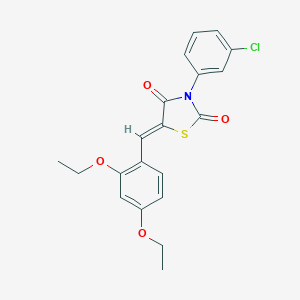![molecular formula C21H20N2O4S B301269 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and belongs to the class of thiazolidinone derivatives. BZML has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of BZML is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. BZML has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects
BZML has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms. In addition, BZML has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
BZML has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. BZML is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of BZML is its low solubility in water, which can make it challenging to administer in certain experiments.
未来方向
There are several future directions for the study of BZML. One potential direction is the development of BZML derivatives with improved solubility and bioavailability. Another direction is the investigation of BZML's potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and diabetes. Further studies are also needed to elucidate the mechanism of action of BZML and its effects on various signaling pathways.
合成方法
The synthesis of BZML involves the condensation of 4-ethoxyaniline and 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction results in the formation of BZML as a yellow solid. The purity of the compound can be improved through recrystallization.
科学研究应用
BZML has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. BZML has also been studied for its neuroprotective effects and its ability to inhibit the growth of certain microorganisms.
属性
产品名称 |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H20N2O4S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O4S/c1-3-23-20(24)19(12-14-5-10-17-18(11-14)27-13-26-17)28-21(23)22-15-6-8-16(9-7-15)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-12-,22-21? |
InChI 键 |
HOLKFDWHQNCIKH-HKRQWEHGSA-N |
手性 SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
规范 SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)


![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)


![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)


![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)
